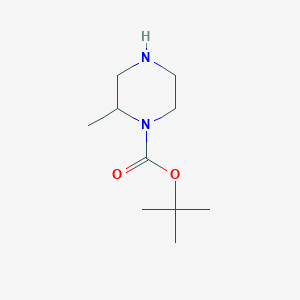

1-Boc-2-methylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Boc-2-methylpiperazine and related compounds involves multiple steps, including the protection of amino groups, cyclization, and functional group transformations. A common method for synthesizing piperazine derivatives involves starting with Boc-protected amino acids or similar precursors, followed by cyclization and subsequent modifications to introduce the desired functional groups. For instance, Akiyama et al. (1989) discuss the preparation of 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids, highlighting the cyclization efficiencies and spectral properties of the products (Akiyama, Katoh, & Tsuchiya, 1989).

Molecular Structure Analysis

The molecular structure of 1-Boc-2-methylpiperazine is characterized by spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, which provide insights into its chemical environment, functional groups, and overall molecular architecture. These techniques are crucial for confirming the structure of synthesized compounds and understanding their electronic properties. For example, the study by Essid et al. (2020) on 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) employs various characterization methods to elucidate the structure and properties of the compound, emphasizing the importance of spectroscopic analysis in the characterization of piperazine derivatives (Essid et al., 2020).

Chemical Reactions and Properties

1-Boc-2-methylpiperazine undergoes various chemical reactions, including N-Boc protection and deprotection, cyclization, and reactions with electrophiles and nucleophiles. These reactions are fundamental for modifying the compound and introducing new functional groups, which are essential for its applications in synthetic chemistry. The work by Ghauri Koodehi et al. (2017) on the N-Boc protection of amines using a dicationic ionic catalyst illustrates the chemical reactivity and modifications possible with piperazine derivatives (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).

Applications De Recherche Scientifique

-

Medicinal Chemistry : Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs .

-

Drug Discovery : Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

-

Synthetic Chemistry : The piperazine moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

-

Anthelmintic Medication : Piperazine compounds are often used as anthelmintic medication, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .

-

Carbon Capture and Storage : Piperazine is used in the process of carbon capture and storage. This process involves capturing waste carbon dioxide (CO2) usually from large point sources, such as a cement factory or biomass power plant, transporting it to a storage site, and depositing it where it will not enter the atmosphere .

-

Chemical Synthesis : Piperazine and its derivatives are used as key building blocks in the synthesis of a variety of chemical compounds. They are used in the production of polymers, resins, plasticizers, corrosion inhibitors, and functional fluids .

-

Molecularly Imprinted Microspheres : 1-Methylpiperazine, a derivative of piperazine, has been used as a mimic template in the preparation of molecularly imprinted microspheres (MIMs) . These MIMs have applications in various fields such as separation science, sensors, and drug delivery systems .

-

Preparation of Difunctional Strong Anion-Exchange Stationary Phase : 1-Methylpiperazine has also been used to prepare the difunctional strong anion-exchange stationary phase from a 1,4-diazacyclohexane derivative . This has applications in chromatography, a laboratory technique for the separation of mixtures .

Safety And Hazards

Propriétés

IUPAC Name |

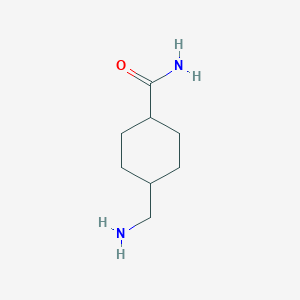

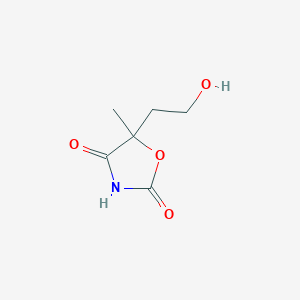

tert-butyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRVIMZZZVHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568013 | |

| Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-methylpiperazine | |

CAS RN |

120737-78-2 | |

| Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)